3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl-
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Overview
Description
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring with amine and diethynyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-Cyclohexen-1-amine with diethynyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the amine group and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The amine and diethynyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alkanes.
Scientific Research Applications
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions, while the diethynyl groups may participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexen-1-amine, 4-ethynyl-N,N-dipropyl-
- 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Uniqueness
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- is unique due to the presence of both amine and diethynyl groups on the cyclohexene ring
Properties
CAS No. |
834918-98-8 |
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Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
3,4-diethynyl-N,N-dipropylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C16H23N/c1-5-11-17(12-6-2)16-10-9-14(7-3)15(8-4)13-16/h3-4,16H,5-6,9-13H2,1-2H3 |
InChI Key |
MEZDRMJNVFHPSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC(=C(C1)C#C)C#C |
Origin of Product |
United States |
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